molecular formula C16H18N4S B12787575 alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide CAS No. 97189-36-1

alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide

Katalognummer: B12787575
CAS-Nummer: 97189-36-1
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: RUEKPHNZYSPNMY-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a dimethylamino group, and a thioamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide typically involves the reaction of appropriate pyrimidine derivatives with dimethylformamide dimethyl acetal (DMFDMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an enaminone intermediate, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of p38 MAP kinase, which is involved in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanone
  • Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanol
  • Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanamine

Uniqueness

Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This group can participate in specific reactions that are not possible with other similar compounds, making it valuable for certain applications .

Eigenschaften

CAS-Nummer

97189-36-1

Molekularformel

C16H18N4S

Molekulargewicht

298.4 g/mol

IUPAC-Name

(Z)-3-(dimethylamino)-2-(6-methylpyrimidin-4-yl)-N-phenylprop-2-enethioamide

InChI

InChI=1S/C16H18N4S/c1-12-9-15(18-11-17-12)14(10-20(2)3)16(21)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,21)/b14-10-

InChI-Schlüssel

RUEKPHNZYSPNMY-UVTDQMKNSA-N

Isomerische SMILES

CC1=CC(=NC=N1)/C(=C/N(C)C)/C(=S)NC2=CC=CC=C2

Kanonische SMILES

CC1=CC(=NC=N1)C(=CN(C)C)C(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.